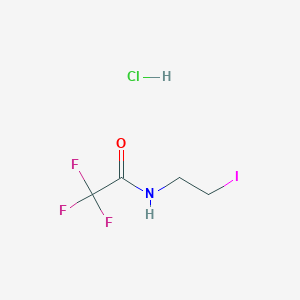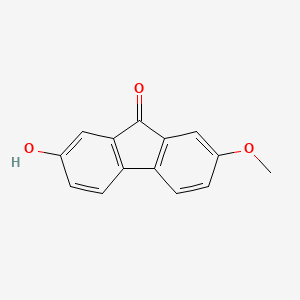![molecular formula C7H12OS3 B14267859 2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane CAS No. 138197-00-9](/img/structure/B14267859.png)
2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane is a unique organic compound characterized by its spiro structure, which includes an oxygen atom and three sulfur atoms. This compound is notable for its complex ring system and the presence of both ether and sulfide functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the spiro ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfide derivatives.
Substitution: The ether and sulfide functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane exerts its effects involves its interaction with molecular targets through its ether and sulfide functionalities. These interactions can influence various biochemical pathways, making the compound useful in studies of enzyme activity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,6,9-trithiaspiro[4.4]nonane: Lacks the ethyl group, making it less hydrophobic.
2-Methyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane: Similar structure but with a methyl group instead of an ethyl group.
1-Oxa-4,6,9-trithiaspiro[4.4]decane: Contains an additional carbon in the ring system.
Uniqueness
2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane is unique due to its specific combination of ether and sulfide functionalities, along with the presence of an ethyl group, which can influence its chemical reactivity and interactions with biological systems .
Properties
CAS No. |
138197-00-9 |
|---|---|
Molecular Formula |
C7H12OS3 |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
7-ethyl-6-oxa-1,4,9-trithiaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12OS3/c1-2-6-5-11-7(8-6)9-3-4-10-7/h6H,2-5H2,1H3 |
InChI Key |
GZWQWDFYWKWHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC2(O1)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


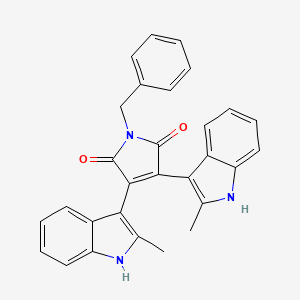
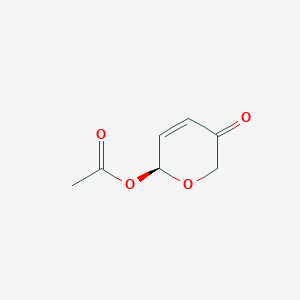
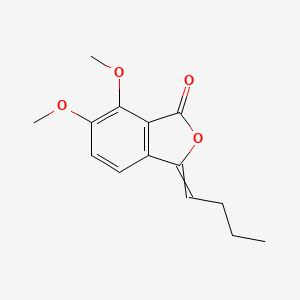
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

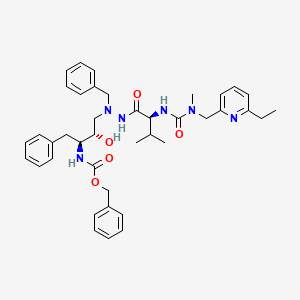
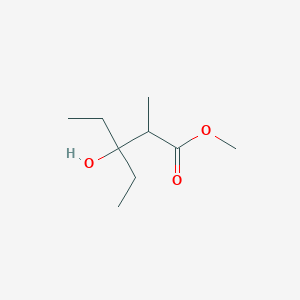

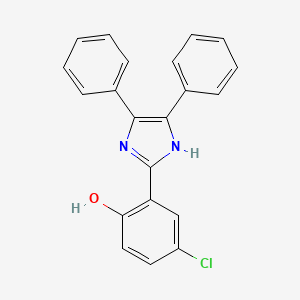
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
